Dustanin

説明

特性

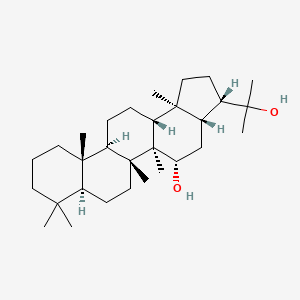

分子式 |

C30H52O2 |

|---|---|

分子量 |

444.7 g/mol |

IUPAC名 |

(3S,3aS,5S,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-5-ol |

InChI |

InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)21(25)13-17-29(7)22(28)10-11-23-27(5)16-12-19(26(3,4)32)20(27)18-24(31)30(23,29)8/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30-/m0/s1 |

InChIキー |

YARKUPNYWCQHFO-ZUXTZSAESA-N |

異性体SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3([C@H](C[C@@H]5[C@@]4(CC[C@@H]5C(C)(C)O)C)O)C)C)(C)C |

正規SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(C(CC5C4(CCC5C(C)(C)O)C)O)C)C)C)C |

製品の起源 |

United States |

Origin, Isolation, and Distribution of Dustanin

Fungal Bioprospecting and Isolation Methodologies

Fungal bioprospecting has been a significant avenue for the discovery and isolation of Dustanin, particularly from species known for their association with insects.

Identification from Aschersonia Species

This compound has been identified as a hopanoid isolated from various Aschersonia species. Notable examples include its isolation from Aschersonia aleyrodis and Aschersonia calendulina BCC 23276. cdutcm.edu.cn It was also found in Aschersonia tubulata BCC 1785. cdutcm.edu.cnnih.gov Earlier investigations also reported the isolation of this compound from Aschersonia confluens strains, specifically BCC 1785 and BCC 2465. jkchemical.com The presence of hopane (B1207426) triterpenes, including this compound, has been surveyed across numerous Aschersonia strains, with 48 out of 53 strains (91%) producing at least one such compound when cultured in a liquid medium under static conditions. nih.gov

Isolation from Hypocrella Species

This compound is also a known metabolite isolated from Hypocrella species. lipidmaps.orgguidechem.comnih.gov Specifically, Hypocrella sp. BCC 14524 has been identified as a source of this compound. guidechem.comwikipedia.org Furthermore, Hypocrella raciborskii has been characterized as a producer of this compound. nih.govnih.gov Similar to Aschersonia, Hypocrella species, and their Aschersonia anamorphs, frequently produce hopane triterpenes like this compound, suggesting their utility as chemotaxonomic markers. nih.govnih.gov

Extraction from Emericella sp. IFM57991

While Emericella species are recognized as prolific producers of diverse metabolites, including polyketides and sesterterpenes, direct evidence of this compound extraction specifically from Emericella sp. IFM57991 is not available in the provided research findings. ontosight.ai Research on Emericella sp. IFM57991 has led to the identification of other distinct chemical compounds, such as emefuranones and emefurans. ontosight.ai

Plant Bioprospecting and Isolation Methodologies

Beyond fungal sources, this compound has also been discovered in higher plants, demonstrating its presence across different biological kingdoms.

Occurrence in Aegle marmelos Correa (Rutaceae)

This compound has been isolated from various parts of Aegle marmelos Correa, a plant belonging to the Rutaceae family, commonly known as Bael. Specifically, it has been found in the leaves and stem barks of A. marmelos. In phytochemical studies of Aegle marmelos, this compound (identified as 15α,22-dihydroxyhopane) is listed among the hopane triterpenes present alongside other compounds like zeorin (B1682420), epilupeol, and lupenone. The isolation of this compound from A. marmelos collected from areas in Indonesia has been reported.

Table 2: Plant Source of this compound

| Plant Species | Family | Parts Isolated From | Reference |

| Aegle marmelos Correa (Bael) | Rutaceae | Leaves, Stem Barks |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

The isolation, identification, and purity assessment of this compound rely heavily on advanced chromatographic and spectroscopic techniques, which are indispensable for handling complex natural product mixtures.

Chromatographic Techniques for Isolation and SeparationChromatographic methods are fundamental for separating this compound from crude extracts. These techniques exploit differences in the migration rates of compounds through a stationary phase by a mobile phaseunite.it.

Column Chromatography: This traditional method is often employed in the initial stages of purification. It involves passing an extract through a column packed with an adsorptive material, allowing for the separation of components into discrete bands slideshare.net.

Thin Layer Chromatography (TLC): TLC is a versatile and rapid technique used for monitoring separation progress and for preliminary purity assessment. It is particularly effective for separating lipid-soluble components, including triterpenoids like this compound unite.it.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique offering high resolution and sensitivity for the separation and purification of compounds. It is crucial for isolating pure this compound from fractions obtained from initial chromatographic steps and for quantifying its presence unite.itmdpi.com.

Gas Chromatography (GC): While less common for non-volatile triterpenoids without derivatization, GC, particularly when coupled with mass spectrometry (GC-MS), is a robust hyphenated technique for the confirmation and quantitation of volatile analytes or derivatized compounds unite.itmdpi.comfao.org.

Spectroscopic Techniques for Structural Elucidation and Purity AssessmentOnce isolated, spectroscopic techniques are vital for the structural identification and confirmation of this compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), is critical for elucidating the full chemical structure of this compound. The analysis of NMR spectroscopic data allows for the determination of the compound's connectivity and stereochemistry researchgate.netebi.ac.ukbioone.org.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. Techniques like High-Resolution Mass Spectrometry (HRMS) offer precise mass measurements, which are essential for confirming the molecular formula (C₃₀H₅₂O₂) and identifying the compound researchgate.netebi.ac.ukbioone.org. MS data also provide characteristic fragmentation patterns that aid in structural confirmation fao.org.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the this compound molecule, such as hydroxyl groups, by analyzing the absorption of infrared radiation at specific wavelengths mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information on the presence of chromophores and the purity of the compound, although triterpenoids like this compound typically lack strong UV absorption unless they contain conjugated systems mdpi.com.

The combination of these advanced chromatographic and spectroscopic techniques ensures the accurate isolation, identification, and purity assessment of this compound from its natural sources.

Molecular Properties of this compound

The following table summarizes key molecular properties of this compound:

| Property | Value | Source (PubChem CID 12309402) |

| Molecular Formula | C₃₀H₅₂O₂ | nih.govwikidata.orgnp-mrd.orgqmclab.com |

| Molecular Weight | 444.744 g/mol | nih.govnp-mrd.orgqmclab.com |

| Monoisotopic Mass | 444.39673 Da | nih.govwikidata.orgnp-mrd.org |

| IUPAC Name | (3S,3aS,5S,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-(1-hydroxy-1-methyl-ethyl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-5-ol | naturalproducts.netnih.gov |

| InChI Key | YARKUPNYWCQHFO-ZUXTZSAESA-N | naturalproducts.netwikidata.orgqmclab.com |

| XLogP3 | 8.5 | nih.gov |

| Rotatable Bond Count | 1 | naturalproducts.netqmclab.com |

| Minimal Number of Rings | 5 | naturalproducts.netqmclab.com |

Structural Elucidation and Chemical Classification of Dustanin

Classification within Pentacyclic Triterpenoids and Hopanoids

Dustanin is classified as a pentacyclic triterpenoid (B12794562). nih.govnih.govgla.ac.uk Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). The "pentacyclic" designation indicates that its structure is composed of five fused rings.

More specifically, this compound belongs to the hopanoid subgroup. nih.gov Hopanoids are steroid-like lipids characterized by the hopane (B1207426) carbon skeleton. nih.gov this compound is a diol derivative of hopane, meaning it is substituted with two hydroxyl (-OH) groups. nih.gov Its molecular formula is C30H52O2. nih.govasianpubs.org The systematic name for the core structure is hopane, and this compound is characterized by the addition of hydroxyl groups at positions 15 and 22. nih.gov

Stereochemical Analysis and Isomeric Considerations of this compound

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the identity of this compound. It is specifically defined as (15α)-hopane-15,22-diol, also known as 15α,22-dihydroxyhopane. nih.govtsri.or.thasianpubs.org The "15α" notation specifies the orientation of the hydroxyl group at carbon 15, indicating that it projects below the plane of the ring system. This specific configuration is a key distinguishing feature of the molecule. nih.gov

The importance of this stereochemistry is highlighted by the existence of isomers, which are molecules with the same molecular formula but different structural arrangements. A notable isomer of this compound is zeorin (B1682420), which is 6α,22-dihydroxyhopane. tsri.or.th Although both are dihydroxyhopane derivatives, the different position of one hydroxyl group (at C-6 in zeorin versus C-15 in this compound) results in distinct chemical and physical properties. tsri.or.th

The complete and unambiguous stereochemistry of this compound is captured in its IUPAC name: (3S,3aS,5S,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-5-ol. nih.gov

Methodologies for Definitive Structural Assignment (e.g., NMR, Mass Spectrometry, X-ray Diffraction of Analogs)

The definitive structure of this compound has been elucidated and confirmed through a combination of modern spectroscopic techniques. biotaxa.org These methods provide detailed information about the molecule's connectivity, molecular weight, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are fundamental to determining the carbon-hydrogen framework of this compound. asianpubs.orgbiotaxa.org

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For this compound, a key signal is a doublet of doublets observed at δ 4.11, which is characteristic of the proton attached to the carbon bearing the hydroxyl group at position 15 (H-15). asianpubs.org

¹³C NMR: Identifies all unique carbon atoms in the molecule. Signals at δ 74.9 and δ 72.8 are assigned to the carbons bearing the hydroxyl groups (C-15 and C-22, respectively). asianpubs.org

Interactive Data Table: Key ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | Key Correlations (COSY, HMBC) |

|---|---|---|---|

| C-15 | 74.9 | 4.11 (dd) | COSY with H-16; HMBC with C-8, C-14, C-16, C-27 |

| C-22 | 72.8 | - | HMBC with H-21 |

| C-21 | 51.8 | 2.41 (dd) | COSY with H-17, H-20; HMBC with C-15, C-17, C-20, C-22, C-29, C-30 |

Data sourced from a study on triterpenes from Aegle marmelos. asianpubs.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of this compound as C30H52O2. biotaxa.org The mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 444. asianpubs.org The fragmentation pattern observed in the mass spectrum provides further structural clues.

Interactive Data Table: Key Mass Spectrometry Fragmentation Peaks for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 444 | 5 | [M]⁺ (Molecular Ion) |

| 191 | 100 | Base Peak |

| 59 | 85 | - |

Data sourced from a study on triterpenes from Aegle marmelos. asianpubs.org

X-ray Diffraction of Analogs: While a specific single-crystal X-ray diffraction study for this compound was not detailed in the reviewed literature, this technique is a gold standard for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of complex molecules. This method has been successfully applied to determine the structures of other hopanoids and related pentacyclic triterpenoids, confirming its utility for this class of compounds. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zeorin |

Biosynthesis and Metabolic Pathways of Dustanin

Fungal Biosynthetic Investigations of Dustanin

This compound has been identified as a fungal metabolite, isolated from several genera, including Aschersonia and Hypocrella species. nih.govwikipedia.orgrsc.org The biosynthesis of triterpenoids in fungi, including hopanoids like this compound, initiates from fundamental metabolic building blocks.

The primary precursors for triterpenoid (B12794562) biosynthesis, including hopanoids, are derived from acetyl-CoA. This process typically proceeds via the mevalonate (B85504) (MVA) or methylerythritol-4-phosphate (MEP) pathways, which yield isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These five-carbon isoprenoid units then condense sequentially to form longer chain isoprenoids, culminating in the thirty-carbon acyclic precursor, squalene (B77637). wikipedia.orgresearchgate.net Squalene serves as the direct precursor for the cyclization reactions that lead to hopanoids. wikipedia.orgnih.govresearchgate.net

It is important to note that while some fungal secondary metabolites, such as polyketides, are synthesized through precursor incorporation studies involving polyketide chains and one-carbon units (e.g., acetate (B1210297) and formate (B1220265) for sepedonin), this compound, as a triterpenoid, follows the isoprenoid biosynthetic pathway, not the polyketide pathway. biorxiv.orgnih.gov

The general pathway for hopanoid precursor synthesis is summarized below:

Table 1: Key Precursors in Hopanoid Biosynthesis

| Precursor Class | Specific Precursors | Originating Pathway | Role in Biosynthesis |

| C2 Units | Acetyl-CoA | Glycolysis, Fatty Acid Oxidation | Initial building block for isoprenoids |

| C5 Units | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) Pathway, Methylerythritol-4-Phosphate (MEP) Pathway | Activated isoprenoid units |

| C15 Unit | Farnesyl Pyrophosphate (FPP) | Condensation of IPP and DMAPP | Intermediate for squalene synthesis |

| C30 Unit | Squalene | Condensation of two FPP molecules | Direct acyclic precursor for hopanoid cyclization |

The cyclization of squalene to form the pentacyclic hopane (B1207426) skeleton is a highly complex enzymatic reaction. wikipedia.orgwikipedia.org The central enzyme catalyzing this transformation is squalene-hopene cyclase (SHC). nih.govwikipedia.orgebi.ac.uk SHC facilitates the conversion of squalene into hopene and hopanol (e.g., diplopterol). wikipedia.org

The mechanism involves a protonation-initiated carbocation cascade. The active site of SHC, located in a central cavity, is lined with aromatic residues that precisely chaperone the linear squalene substrate and guide the emerging carbocation intermediates through the cyclization cascade. nih.govacs.org An aspartate residue typically initiates the reaction by protonating a carbon-carbon double bond of squalene. nih.govwikipedia.org This leads to a series of intramolecular cyclizations and rearrangements, ultimately forming the characteristic five-ring structure of hopanoids. wikipedia.orgacs.org

In fungi, specific squalene hopane cyclases have been identified. For instance, AfumA from Aspergillus fumigatus is a fungal squalene hopane cyclase responsible for charging the cyclization of the hopene skeleton. researchgate.netacs.org Following the initial cyclization, further tailoring of the hopane skeleton, such as hydroxylation, can occur, often mediated by enzymes like cytochrome P450 monooxygenases. acs.orgebi.ac.uk

Table 2: Key Enzyme in this compound Biosynthesis

| Enzyme Class | Enzyme Name (Example) | Substrate | Product | Mechanism |

| Squalene Cyclase | Squalene-hopene cyclase (SHC), AfumA (in A. fumigatus) | Squalene | Hopene, Hopanol (e.g., Diplopterol) | Protonation-initiated carbocation cascade, forming pentacyclic ring structure |

Comparative Biosynthetic Pathways across Diverse Producer Organisms

This compound and other hopanoids are widely distributed in nature, found not only in fungi but also in bacteria, lichens, bryophytes, ferns, and tropical trees. wikipedia.org While the core hopane skeleton is conserved, variations in the biosynthetic pathways exist across different organismal kingdoms, particularly in the initial cyclization step.

In bacteria, hopanoids are typically formed by the direct cyclization of squalene, catalyzed by squalene-hopene cyclases (SHCs). researchgate.net These bacterial SHCs are well-studied and are considered to have primitive features compared to sterol biosynthesis in eukaryotes. nih.govnih.gov

In contrast, plant-derived hopanoids are generally reported to originate from the cyclization of 2,3-oxidosqualene, a derivative of squalene, catalyzed by oxidosqualene cyclases (OSCs). researchgate.net Despite these differences in substrate (squalene vs. 2,3-oxidosqualene), SHCs and OSCs are evolutionarily related, suggesting a common ancestral origin for these triterpenoid cyclases. biorxiv.orgwikipedia.org

Fungi, being eukaryotes, primarily utilize squalene as the precursor for hopanoid biosynthesis, with fungal squalene hopane cyclases (like AfumA) directly converting squalene to the hopane skeleton. researchgate.netacs.org This highlights a shared mechanistic principle with bacterial hopanoid synthesis, distinct from the oxidosqualene-dependent pathway observed in many plants. The presence of this compound in diverse fungal genera such as Aschersonia, Hypocrella, and Moelleriella further suggests a conserved biosynthetic machinery for hopanoid production within these fungal lineages. nih.govwikipedia.orgwikipedia.orgebi.ac.ukrsc.orgbioone.orgelifesciences.org

Physiological Roles of this compound as a Secondary Metabolite in Producing Organisms

As a secondary metabolite, this compound is not directly essential for the primary growth, development, or reproduction of the producing fungi. researchgate.net Instead, it plays crucial roles in mediating ecological interactions and providing a selective advantage to the organism in its environment. researchgate.netresearchgate.netresearchgate.net

One significant physiological role of hopanoids, including this compound, is their contribution to the stability and barrier function of cellular membranes. nih.govwikipedia.orgelifesciences.org Similar to sterols in eukaryotic membranes, hopanoids can condense lipid membranes and reduce their permeability, which is vital for maintaining cellular integrity under various environmental stresses. wikipedia.orgelifesciences.org Studies on hopanoid-deficient mutants have demonstrated that the presence of hopanoids enhances resistance to challenging conditions such as antibiotics, detergents, extreme pH, and high osmolarity. elifesciences.org

In the context of entomopathogenic fungi, such as Hypocrella raciborskii and Aschersonia species, this compound and other hopane-type triterpenes have been characterized for their roles in insect deterrence and toxicity. bioone.orgfrontiersin.orgacademicjournals.org These metabolites can act as chemical defenses, influencing the interactions between the fungi and their insect hosts. For example, this compound has been shown to reduce egg production in certain mites, indicating its potential as an acaricidal agent in the fungal arsenal (B13267) against arthropods. bioone.orgacademicjournals.org

Furthermore, related hopane-type triterpenoids, such as fumihopaside A from Aspergillus fumigatus, have been implicated in protecting the fungus against abiotic stresses like heat and ultraviolet (UV) radiation. researchgate.netacs.org This suggests a broader protective function for hopanoids as adaptive mechanisms, allowing fungi to thrive in diverse and challenging environments.

Compound Names and PubChem CIDs

Biological Activities and Mechanistic Research on Dustanin

Investigations into Antineoplastic Properties

Dustanin has been a subject of interest for its potential anticancer effects, with specific focus on its cytotoxicity against human leukemia cell lines.

Cytotoxicity against Human T-Lymphoblastic Leukemia (CEM-SS) Cell Lines

Studies have demonstrated that this compound exhibits cytotoxic activity against human T-lymphoblastic leukemia (CEM-SS) cancer cells. In an evaluation using the MTT assay, this compound, isolated from the leaves of Aegle marmelos, showed moderate to strong cytotoxicity. It was identified as one of the most active constituents among the compounds isolated from Aegle marmelos leaves, with an IC₅₀ value of 5.3 ± 0.24 µg/mL against CEM-SS cells fishersci.cawikipedia.orgpeerj.com.

| Compound | Cell Line | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| This compound | Human T-lymphoblastic leukemia (CEM-SS) | 5.3 ± 0.24 | Aegle marmelos leaves fishersci.cawikipedia.org |

Structure-Activity Relationship (SAR) Studies for Cytotoxic Analogs

While the cytotoxic activity of this compound has been reported, detailed structure-activity relationship (SAR) studies specifically for this compound and its cytotoxic analogs were not explicitly found in the provided research. General SAR studies are crucial in drug discovery to understand how chemical structure modifications influence biological activity, as seen with other cytotoxic compounds nih.govnih.govfishersci.ca. However, specific data on how structural variations of this compound affect its antineoplastic properties against CEM-SS cells or other cancer cell lines are not available in the current literature.

Immunomodulatory and Anti-inflammatory Research

Beyond its antineoplastic potential, this compound's role in immunomodulation and anti-inflammatory processes has also been investigated, particularly concerning its effects on histamine (B1213489) release and interactions with key cellular proteins.

Evaluation of Effects on Histamine Release from Rat Basophilic Leukemia (RBL-2H3) Cells

Research has evaluated the impact of this compound on histamine release from rat basophilic leukemia (RBL-2H3) cells, a mast cell tumor analog commonly used to study allergic and immunological responses nih.govthegoodscentscompany.complos.org. In a study investigating its inhibitory effect on histamine release, this compound (at concentrations ranging from 1-100 µM) did not alter the histamine release from RBL-2H3 cells induced by thapsigargin (B1683126) nih.govnih.gov. This indicates that, under the tested conditions and with thapsigargin as an inducer, this compound did not exhibit a significant inhibitory effect on histamine release nih.gov.

| Compound | Cell Line | Inducer | Effect on Histamine Release |

|---|---|---|---|

| This compound | Rat Basophilic Leukemia (RBL-2H3) | Thapsigargin | No alteration nih.gov |

Molecular Docking Analysis of Histamine H1 Receptor Interactions with this compound

Molecular docking analyses have been performed to assess the potential of this compound as an antihistamine agent, specifically its affinity for the histamine H1 receptor fishersci.caguidetopharmacology.orgphytomolecules.comthegoodscentscompany.combidd.grouptcmsp-e.comnih.gov. These computational studies suggest that this compound has the potential to act as a histamine H1 receptor antagonist. Its interaction involves key amino acid residues within the receptor's binding site, including Asp107, Lys179, Lys191, Asn198, and Trp428 fishersci.caphytomolecules.comthegoodscentscompany.combidd.groupnih.gov.

| Compound | Target | Interacting Amino Acid Residues (Molecular Docking) |

|---|---|---|

| This compound | Histamine H1 Receptor | Asp107, Lys179, Lys191, Asn198, Trp428 fishersci.caphytomolecules.comthegoodscentscompany.combidd.groupnih.gov |

Theoretical Models of Interaction with Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

Molecular docking analyses have also explored the theoretical interactions of this compound with Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) nih.gov. SERCA is a crucial enzyme responsible for calcium transport from the cytosol into the sarcoplasmic/endoplasmic reticulum, playing a vital role in calcium homeostasis and signaling jkchemical.com. The docking studies revealed that this compound exhibits similar interaction patterns in binding amino acid residues (such as Leu260, Ala306, and Ile765) within the SERCA pocket as thapsigargin, a known SERCA inhibitor nih.gov. While the study indicates an interaction, it does not explicitly state whether this compound functions as an inhibitor or activator of SERCA nih.gov.

| Compound | Target | Interacting Amino Acid Residues (Molecular Docking) |

|---|---|---|

| This compound | Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Leu260, Ala306, Ile765 nih.gov |

Antiparasitic and Acaricidal Activity Studies

Research has investigated this compound's potential as an antiparasitic and acaricidal agent. Notably, studies have focused on its efficacy against the two-spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae), a significant agricultural pest academicjournals.orgresearchgate.netbiotaxa.orgresearchgate.net.

Efficacy against Tetranychus urticae Females

Direct application of this compound has demonstrated a notable reduction in the egg production of Tetranychus urticae females. Specifically, direct spraying of this compound was found to reduce egg production by 70% academicjournals.orgresearchgate.net.

Furthermore, a crude extract derived from the entomopathogenic fungus Hypocrella raciborskii, which contains this compound as a major secondary metabolite, exhibited significant acaricidal effects against T. urticae. This crude extract, at a concentration of 3% w/v, showed a strong contact toxicity, resulting in 97% mortality of mites one day after treatment. It also demonstrated residual toxicity, causing 80% mortality three days post-treatment. When females were topically sprayed with the 3% crude extract, their egg production was reduced by 97% academicjournals.orgresearchgate.netbiotaxa.org.

The following table summarizes the efficacy findings:

| Compound/Extract | Effect on Tetranychus urticae Females | Efficacy Rate | Time After Treatment | Citation |

| This compound (direct spraying) | Egg Production Reduction | 70% | Not specified | academicjournals.orgresearchgate.net |

| Hypocrella raciborskii Crude Extract (3% w/v) | Contact Toxicity (Mortality) | 97% | 1 day | academicjournals.orgresearchgate.netbiotaxa.org |

| Hypocrella raciborskii Crude Extract (3% w/v) | Residual Toxicity (Mortality) | 80% | 3 days | academicjournals.orgresearchgate.netbiotaxa.org |

| Hypocrella raciborskii Crude Extract (3% w/v) | Egg Production Reduction | 97% | Not specified | academicjournals.orgresearchgate.net |

Mechanisms of Oviposition Deterrence and Mortality in Pest Species

The observed reduction in egg production by T. urticae following this compound application indicates that the compound acts as an oviposition deterrent academicjournals.orgresearchgate.net. Oviposition deterrence in insects typically involves the manipulation of chemical cues that prevent gravid females from laying eggs on a host senasica.gob.mxniscpr.res.in. While this compound's direct role in reducing egg laying is established, the specific detailed mechanisms by which hopane (B1207426) triterpenoids, including this compound, exert their insect deterrence and toxicity are noted to have been the subject of fewer studies biotaxa.orgfrontiersin.org. General mechanisms of action for pesticides often involve disrupting nerve signal transmission or inhibiting essential biological processes in the target organism nih.gov.

Antimicrobial Activity Evaluations

This compound has also been investigated for its antimicrobial properties, demonstrating activity against certain pathogenic microorganisms researchgate.netnih.govbocsci.comslq.qld.gov.aunih.gov.

Antibacterial Activity against Mycobacterium tuberculosis

This compound has shown antibacterial activity against Mycobacterium tuberculosis. In studies, this compound exhibited antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml researchgate.netqmclab.comtsri.or.th. This indicates its potential to inhibit the growth of this specific bacterial species.

The following table presents the antibacterial activity of this compound:

| Compound | Target Organism | Activity Type | MIC (µg/ml) | Citation |

| This compound | Mycobacterium tuberculosis | Antibacterial | 12.5 | researchgate.netqmclab.comtsri.or.th |

Broad-Spectrum Antimicrobial Profiling against Pathogens

While this compound has demonstrated specific antibacterial activity against Mycobacterium tuberculosis, a comprehensive broad-spectrum antimicrobial profiling across a wide range of other pathogens (e.g., various Gram-positive and Gram-negative bacteria, fungi, or viruses) has not been extensively detailed in the provided research. Antimicrobial activity encompasses the inhibition or killing of various microbes, including bacteria, fungi, and viruses, with broad-spectrum agents affecting a wide range of these organisms microbiologysociety.orgreactgroup.org.

Chemotaxonomic and Ecological Significance of Dustanin

Dustanin as a Biomarker for Fungal Taxonomy

The presence of this compound and related hopane (B1207426) triterpenes has been consistently observed in specific fungal genera, leading to their recognition as chemotaxonomic markers. thaiscience.inforesearchgate.netresearchgate.nettsri.or.th These compounds are frequently produced as secondary metabolites when these fungi are cultured in liquid media. tsri.or.th

Utility in Distinguishing Hypocrella and Moelleriella Species

This compound has been identified in both Hypocrella and Moelleriella species, which are recognized entomopathogenic genera. wikidata.orgstudiesinmycology.org While comprehensive taxonomic revisions of these genera primarily rely on phylogenetic analyses of DNA sequences and morphological characteristics, such as ascospore disarticulation and conidial morphology, the consistent production of hopane triterpenes, including this compound, by Hypocrella and Moelleriella species suggests their utility as general chemotaxonomic indicators within this group. studiesinmycology.orgnih.govnih.govresearchgate.netpensoft.net

Significance for Aschersonia Anamorphs

This compound is consistently found in Aschersonia species, establishing it as a significant chemotaxonomic marker for this genus. thaiscience.infowikidata.org Aschersonia represents the anamorph (asexual reproductive stage) of Hypocrella species. researchgate.nettsri.or.thacademicjournals.orgstudiesinmycology.orgnih.govpensoft.net Research has demonstrated that hopane triterpenes, including this compound (15α,22-dihydroxyhopane) and 3β-acetoxy-15α,22-dihydroxyhopane, serve as reliable chemotaxonomic markers for Hypocrella species and their Aschersonia anamorphs. tsri.or.thacademicjournals.org A survey of 53 Aschersonia strains revealed that 48 strains (91%) produced at least one of these hopane triterpenes, highlighting their widespread presence within the genus. tsri.or.thresearchgate.net For instance, Aschersonia aleyrodis is known to produce this compound. wikidata.orgunl.edu

Ecological Functions in Entomopathogenic Fungi and Host Interactions

Entomopathogenic fungi are a specialized group of microorganisms that infect and kill insects and other arthropods, primarily through cuticle penetration, and are widely utilized as biocontrol agents. mdpi.comencyclopedia.pub Secondary metabolites produced by these fungi, such as this compound, play a crucial role in their interactions with insect hosts, often exhibiting insecticidal properties. academicjournals.orgnih.gov

Studies on the crude extracts of the entomopathogenic fungus Hypocrella raciborskii have characterized metabolites including ergosterol, this compound (15α,22-dihydroxyhopane), and 3β-acetoxy-15α,22-dihydroxyhopane. academicjournals.orgnih.gov These compounds have demonstrated acaricidal activity against pests like Tetranychus urticae. academicjournals.org Specifically, this compound and its 3β-acetoxy derivative have been shown to significantly reduce egg production in T. urticae. academicjournals.org The effects of fungal infection on insects can include physiological and behavioral changes, such as feeding deterrence, inertia, and altered oviposition, which are thought to be consequences of these secreted secondary metabolites. mdpi.comencyclopedia.pub Furthermore, entomopathogenic fungi can act as endophytes within plants, providing a defense mechanism to the host plant through the production of such entomotoxic metabolites. nih.govencyclopedia.pubmdpi.com

Table 1: Acaricidal Activity of Hypocrella raciborskii Crude Extract and Pure Compounds on Tetranychus urticae academicjournals.org

| Compound/Extract | Mortality (1 Day after Treatment) | Mortality (3 Days after Treatment) | Repellency Rate (1 Day after Treatment) | Egg Reduction |

| Crude Extract (3%) | 97% | 80% | Not specified | 97% |

| This compound | Not specified | Not specified | Not specified | 71.4% |

| 3β-acetoxy-15α,22-dihydroxyhopane | Not specified | Not specified | Not specified | 70.9% |

| Ergosterol | Not specified | Not specified | Not specified | 43.5% |

Synthetic and Semi Synthetic Approaches to Dustanin and Analogs

Rational Design and Synthesis of Dustanin Analogs (e.g., Acetylated Derivatives)

Rational design in triterpenoid (B12794562) synthesis involves a systematic approach to modify the core structure of a natural product to improve specific characteristics, such as solubility, bioavailability, or biological activity. This often relies on structure-activity relationship (SAR) studies and computational docking to predict the impact of structural changes on molecular interactions.

For triterpenoids, common modification sites include hydroxyl groups, carboxyl groups, and double bonds on the polycyclic skeleton. For instance, studies on oleanolic acid and betulinic acid, other prominent triterpenoids, have demonstrated that modifications at positions like C-3, C-12, C-13, C-17, C-20, and C-28 can significantly influence their inhibitory activities against various targets.

Acetylation is a widely employed semi-synthetic modification for triterpenoids. It involves the introduction of acetyl groups (CH₃CO-) onto hydroxyl functionalities. This modification can alter the compound's polarity, often leading to improved lipophilicity, which can impact absorption and cellular uptake. This compound monoacetate (15α-acetoxy-22-hydroxyhopane) is a known acetylated derivative of this compound. amazonaws.com The synthesis of such derivatives typically involves reacting the hydroxyl-containing triterpenoid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst.

Table 1: Examples of Triterpenoid Modifications and Their General Impact

| Triterpenoid Core | Modification Site(s) | Type of Modification | General Impact on Properties/Activity |

| Hopane (B1207426) (this compound) | Hydroxyl groups (e.g., C-15, C-22) | Acetylation | Altered polarity, improved lipophilicity, potential for enhanced cellular uptake. |

| Oleanolic Acid | C-3, C-12, C-13, C-17 | Various (e.g., esterification, amidation, oxidation) | Modulation of topoisomerase inhibition, altered anticancer activity. |

| Betulinic Acid | C-3, C-20, C-28 | Various (e.g., carbamoylation, amidation) | Enhanced topoisomerase inhibition, improved cytotoxic activity. |

| Protopanaxadiol | C-3, C-12 | Oxidation, amino group insertion | Altered antibacterial activity. |

Development of Novel Methodologies for Triterpenoid Synthesis

The continuous development of novel synthetic methodologies is crucial for overcoming the inherent complexities in triterpenoid synthesis and for accessing a broader range of structural diversity. These methodologies encompass both total synthesis, building the molecule from simpler precursors, and semi-synthesis, modifying naturally derived triterpenoids. nih.gov

Key strategies in triterpenoid semi-synthesis include:

Functionalization Strategies: This involves the interconversion of existing functional groups or the installation of new ones on triterpenoid starting materials. Specific tactics include functionalization of rings with or without existing functional groups, functionalization of side chains, and the challenging functionalization of angular methyl groups. nih.gov

Modification of the Carbon Skeleton: This strategy allows for significant structural diversification beyond simple functional group changes. It can involve:

Rearrangement Tactics: Reorganizing the existing carbon framework to form new skeletal architectures. nih.gov

Ring Scission (Ring-Opening Tactics): Breaking open existing rings to create linear or different cyclic structures. nih.gov

Additional Ring Introduction Tactics: Forming new rings within or attached to the triterpenoid skeleton. nih.gov

Glycosylation: The attachment of sugar moieties to the triterpenoid core to form glycosides or saponins (B1172615). This modification can significantly impact solubility, bioavailability, and biological activity. nih.gov

Advances in techniques such as C-H functionalization have simplified previously multi-step processes, allowing for more concise and efficient synthesis of complex triterpenoids. nih.gov These novel methodologies are essential for overcoming the limitations of traditional synthesis and for producing a wide array of triterpenoid derivatives, including potential this compound analogs, for further research and development.

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional chemical synthesis, offering a powerful approach for the production of complex natural products like triterpenoids and their analogs. wikidata.org Enzymes exhibit remarkable regio- and stereospecificity, enabling transformations that are difficult or impossible to achieve through purely chemical means, often under milder reaction conditions. wikidata.org

Key enzymatic tools in triterpenoid synthesis and modification include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are extensively involved in the oxidative tailoring of triterpenoids in nature, catalyzing highly regio- and stereospecific hydroxylations, oxidations to oxo, carboxy, or epoxy moieties, and even rearrangements and desaturations. Their application in chemoenzymatic synthesis allows for precise functionalization of the triterpenoid skeleton.

Glycosyltransferases (GTs): These enzymes facilitate the attachment of sugar units to triterpenoid aglycones, leading to the formation of triterpenoid saponins or glycosides. This enzymatic glycosylation can overcome the complexities and challenges associated with chemical glycosylation, which often yields inseparable mixtures of isomers. For example, a one-pot bi-enzymatic cascade has been developed for the synthesis of novel Ganoderma triterpenoid saponins, significantly improving their aqueous solubility.

Terpene Synthases: These enzymes are responsible for the cyclization of linear precursors (like 2,3-oxidosqualene) into diverse triterpenoid skeletons. Exploiting the promiscuity of terpene synthases, along with promiscuous kinases, allows for the production of non-natural terpenoids and the expansion of the chemical space with potentially new bioactivities.

Biotransformation studies, which involve using whole cells (e.g., fungi, bacteria, or plant cell cultures) or isolated enzymes to convert a substrate into a desired product, are also integral to this field. These studies leverage the metabolic machinery of organisms to introduce specific modifications, offering a sustainable and efficient route to novel triterpenoid derivatives. The ability to perform oxidative and reductive steps in the same reaction vessel, often with cofactor regeneration, highlights the elegance and efficiency of chemoenzymatic systems. wikidata.org

Future Research Directions and Unexplored Avenues for Dustanin

Comprehensive Elucidation of Intracellular Signaling Pathways Modulated by Dustanin

A critical area for future research involves the detailed mapping of intracellular signaling pathways influenced by this compound. While some studies have indicated its impact on cellular processes, such as histamine (B1213489) release, the precise molecular targets and downstream signaling cascades remain largely undefined. impactfactor.org Advanced cellular and molecular biology techniques are essential to unravel these intricate interactions. This includes employing phosphoproteomics to identify specific protein phosphorylation events, global gene expression profiling through RNA sequencing to understand transcriptional changes, and targeted inhibition studies using specific pathway blockers to confirm the involvement of particular signaling routes. For instance, investigating how this compound modulates pathways related to inflammation, immune response, or microbial pathogenicity, given its reported activities, would be paramount. Such research would provide a foundational understanding of its cellular effects, moving beyond observational outcomes to mechanistic insights.

Advanced Omics-Based Research for Novel Biological Targets

To fully comprehend the biological scope of this compound, the application of advanced omics technologies is indispensable. Beyond genomics and transcriptomics, proteomics, metabolomics, and lipidomics offer powerful tools to identify novel biological targets and understand systemic changes induced by this compound. Proteomics, for example, could reveal direct protein binding partners or changes in protein expression profiles following this compound exposure. Metabolomics could uncover alterations in cellular metabolic fluxes, indicating its impact on energy metabolism or specific biochemical pathways. Lipidomics could shed light on its interaction with cellular membranes or its influence on lipid signaling. Integrating data from these multi-omics approaches, coupled with bioinformatics and systems biology analyses, could lead to the discovery of previously unrecognized biological targets and a holistic understanding of this compound's effects at a molecular level.

Green Chemistry Approaches for Sustainable Isolation and Production

Current methods for isolating natural products often involve extensive use of organic solvents and energy-intensive processes, raising environmental concerns. Future research should prioritize the development and optimization of green chemistry approaches for the sustainable isolation and production of this compound. This could encompass several strategies:

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide as a solvent offers a non-toxic, non-flammable, and easily separable alternative to traditional organic solvents, allowing for efficient extraction of hopanoids like this compound.

Enzyme-Assisted Extraction (EAE): Employing specific enzymes to break down plant or fungal cell walls could enhance the release of this compound, improving extraction yields while reducing solvent consumption and extraction time.

Biosynthesis Optimization: Investigating and optimizing the biosynthetic pathways of this compound in its natural producers (e.g., Aschersonia or Hypocrella species) or engineering heterologous hosts (e.g., yeast, bacteria) for its microbial production could provide a highly sustainable and scalable source. This would involve genetic manipulation and fermentation optimization to maximize this compound yield.

Refinement of Analytical Methodologies for Trace Detection and Quantification

Accurate and sensitive analytical methodologies are crucial for the reliable detection and quantification of this compound in various complex matrices, including biological samples, environmental matrices, and crude extracts from its natural sources. Existing methods may lack the necessary sensitivity or specificity for trace analysis or for distinguishing this compound from structurally similar hopanoids. Future research should focus on refining analytical techniques, such as:

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): Developing highly sensitive and selective UPLC-MS/MS methods with optimized chromatographic separation and mass spectrometric detection parameters would enable precise quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR and quantitative NMR (qNMR), could provide more detailed structural elucidation and direct quantification without the need for calibration curves.

Hyphenated Techniques: Combining techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) could offer complementary information for comprehensive analysis and identification of this compound and its potential metabolites or degradation products.

Exploration of Synergistic Effects with other Natural Products or Chemical Entities

Many biologically active compounds exert their effects through complex interactions with other molecules. Future research should explore the synergistic effects of this compound when combined with other natural products or established chemical entities. This involves investigating whether this compound can enhance the efficacy of other compounds, reduce their required concentrations, or mitigate their undesirable effects. For instance, combination studies could be designed to evaluate its combined activity with known anti-inflammatory agents, antimicrobials, or immunomodulators in relevant in vitro and in vivo models. Such research could lead to the development of novel combination therapies or formulations with improved therapeutic indices and broader applications.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing and characterizing Dustanin in a reproducible manner?

- Methodological Answer :

- Replication : Ensure synthesis protocols include step-by-step conditions (temperature, solvent ratios, catalysts) and are repeated across multiple batches to confirm reproducibility .

- Controls : Use reference compounds (e.g., structurally similar molecules) to validate analytical techniques like NMR or HPLC .

- Characterization : Combine spectroscopic (e.g., IR, UV-Vis) and chromatographic methods (e.g., GC-MS) to confirm purity and structural integrity. Document deviations in yield or purity using error margins (e.g., ±5%) .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer :

- Cross-Validation : Compare data across peer-reviewed studies, noting experimental conditions (e.g., pH, temperature). For example, solubility discrepancies may arise from solvent polarity variations .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions, isolating variables (e.g., humidity during stability tests) .

- Statistical Analysis : Apply ANOVA or t-tests to determine if observed differences are statistically significant (p < 0.05) .

Advanced Research Questions

Q. What mechanistic frameworks are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins, followed by MD simulations to assess stability over time .

- In Vitro Assays : Design dose-response experiments (e.g., IC50 curves) with controls for off-target effects. Validate using orthogonal methods (e.g., SPR for binding kinetics) .

- Data Integration : Correlate computational predictions with experimental results using tools like R or Python for regression analysis .

Q. How can researchers address inconsistencies in this compound’s reported bioactivity across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify cell line identities via STR profiling to rule out contamination .

- Contextual Factors : Control for variables like passage number, culture medium, and hypoxia conditions. For example, HepG2 cells may show altered uptake under high-glucose conditions .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify trends or outliers .

Q. What strategies optimize this compound’s selectivity in complex biological matrices during analytical studies?

- Methodological Answer :

- Sample Preparation : Use SPE or LLE to reduce matrix interference. For instance, acetonitrile precipitation improves recovery in plasma samples .

- Chromatographic Optimization : Adjust mobile phase pH or gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to enhance peak resolution .

- Sensitivity Calibration : Validate LOD/LOQ using serial dilutions and spike-recovery tests (target: 80–120% recovery) .

Methodological Frameworks for Data Interpretation

Q. How should researchers structure a hypothesis-driven investigation of this compound’s catalytic properties?

- Methodological Answer :

- Hypothesis Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “this compound’s metal-binding site enhances oxidative catalysis under aerobic conditions” .

- Experimental Workflow :

Q. What criteria determine the validity of this compound’s proposed reaction mechanisms in peer-reviewed literature?

- Methodological Answer :

- Mechanistic Evidence : Require kinetic isotope effects (KIEs), stereochemical data, or intermediate trapping (e.g., EPR for radical species) .

- Theoretical Consistency : Align proposed mechanisms with DFT calculations (e.g., Gibbs free energy barriers < 20 kcal/mol) .

- Peer Review Gaps : Flag studies lacking control experiments or relying on single-method validation .

Data Presentation and Publication Guidelines

Q. How to ethically present conflicting data on this compound’s environmental toxicity in a research manuscript?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., LC50 values across species) in supplementary materials, noting outliers .

- Contextual Interpretation : Discuss limitations (e.g., assay sensitivity, species-specific metabolism) in the Discussion section .

- Avoid Bias : Use neutral language (e.g., “divergent results” instead of “contradictory findings”) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。